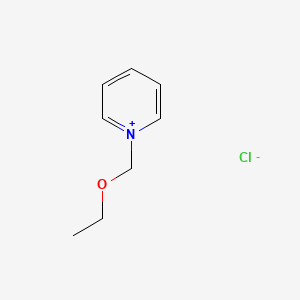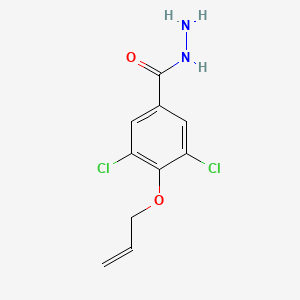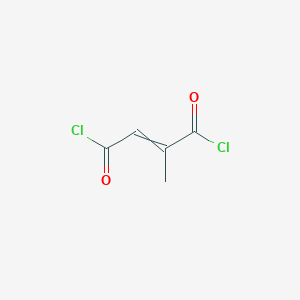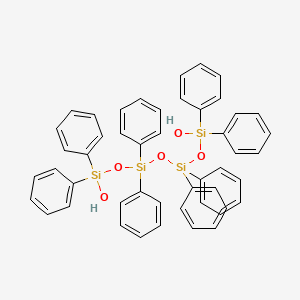
Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is an organic compound with the molecular formula C19H22N2O3 It is a derivative of pentanoic acid and features an azo group (-N=N-) linking two aromatic rings, one of which is substituted with an ethoxy group (-OCH2CH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester typically involves the following steps:
Diazotization: The starting material, 4-ethoxyaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenol in an alkaline medium to form the azo compound.
Esterification: The resulting azo compound is esterified with pentanoic acid in the presence of a catalyst such as sulfuric acid (H2SO4) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of azo compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo specific chemical reactions.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester involves its ability to undergo various chemical reactions due to the presence of the azo group and ester functionality. The azo group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with molecular targets in biological systems, such as enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic acid, phenyl ester: Similar structure but lacks the azo group.
4-((4-ethoxyphenyl)azo)benzoic acid: Similar structure but with a carboxylic acid group instead of the ester group.
4-((4-ethoxyphenyl)azo)phenol: Similar structure but with a hydroxyl group instead of the ester group.
Uniqueness
Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is unique due to the combination of the azo group and ester functionality, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
20730-67-0 |
|---|---|
Fórmula molecular |
C19H22N2O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] pentanoate |
InChI |
InChI=1S/C19H22N2O3/c1-3-5-6-19(22)24-18-13-9-16(10-14-18)21-20-15-7-11-17(12-8-15)23-4-2/h7-14H,3-6H2,1-2H3 |
Clave InChI |
LYMAPPPYTSLWDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)

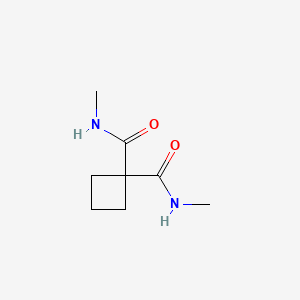

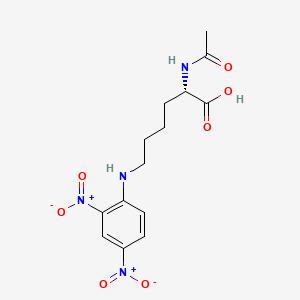
![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)


